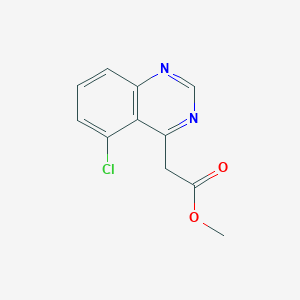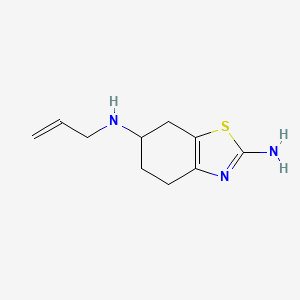
N6-Allyl-4,5,6,7-tetrahydrobenzothiazole-2,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD32220338 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32220338 involves specific reaction conditions and reagents. The preparation methods typically include the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired product. The exact synthetic route may vary depending on the desired purity and yield of the compound.
Industrial Production Methods
Industrial production of MFCD32220338 involves scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for mass production. This includes the use of continuous flow reactors, automated control systems, and efficient purification techniques to ensure consistent quality and high yield.
Chemical Reactions Analysis
Types of Reactions
MFCD32220338 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert MFCD32220338 into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of MFCD32220338 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of MFCD32220338 depend on the specific reaction conditions and reagents used. These products can include various derivatives and modified forms of the original compound.
Scientific Research Applications
MFCD32220338 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases and conditions.
Industry: Utilized in the production of specialty chemicals, materials, and other industrial products.
Mechanism of Action
The mechanism of action of MFCD32220338 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function, and modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to MFCD32220338 include those with similar chemical structures and properties. These compounds may share similar reactivity and applications but differ in specific functional groups or molecular configurations.
Uniqueness
MFCD32220338 is unique due to its specific chemical structure and properties, which confer distinct advantages in certain applications. Its uniqueness lies in its ability to undergo specific reactions and interact with particular molecular targets, making it valuable in various scientific and industrial contexts.
Conclusion
MFCD32220338 is a versatile compound with significant potential in various fields of research and industry. Its unique properties and reactivity make it a valuable tool for scientists and engineers, and ongoing research continues to uncover new applications and benefits of this compound.
Properties
Molecular Formula |
C10H15N3S |
|---|---|
Molecular Weight |
209.31 g/mol |
IUPAC Name |
6-N-prop-2-enyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine |
InChI |
InChI=1S/C10H15N3S/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8/h2,7,12H,1,3-6H2,(H2,11,13) |
InChI Key |
GEVZSYFBSYSSJH-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC1CCC2=C(C1)SC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(5-Chloro-2-methoxyphenyl)-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B13716287.png)
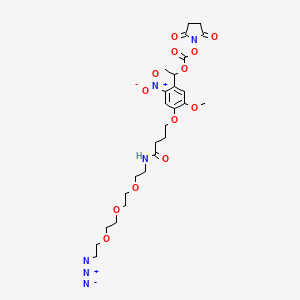
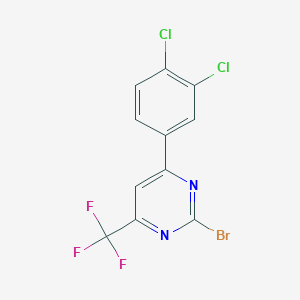
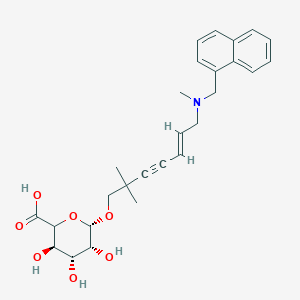
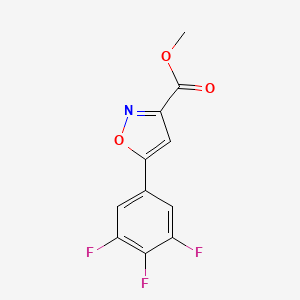
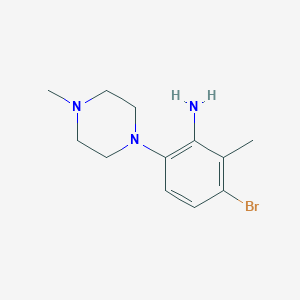


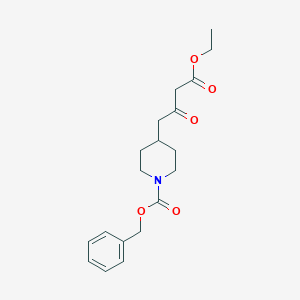
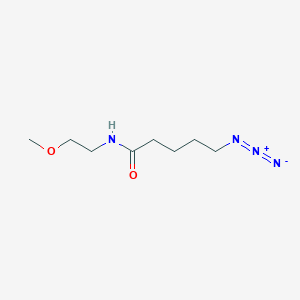
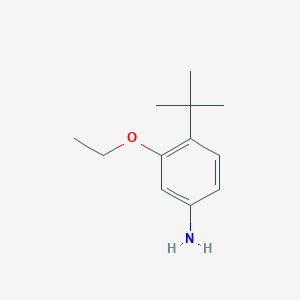
![(+/-)-(E)-Methyl-2-[(E)-hydroxyimino]-5-nitro-6-methoxy-3-hexeneamide](/img/structure/B13716371.png)

